In-Depth Technical Guide: Molecular Weight and Exact Mass Determination of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde
In-Depth Technical Guide: Molecular Weight and Exact Mass Determination of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde
Core Identity & Structural Significance
3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS Registry Number: 90935-74-3[1]) is a highly functionalized heterocyclic building block characterized by a central pyrrole ring substituted with two formyl groups at the C2 and C5 positions, and a methyl group at the C3 position.
With the molecular formula C₇H₇NO₂ , this compound is a critical intermediate in advanced organic synthesis. It is predominantly utilized in the construction of asymmetric porphyrins, BODIPY (boron-dipyrromethene) fluorophores, and specialized pharmaceutical pharmacophores. Because the reactivity of the two aldehyde groups differs slightly due to the steric and electronic influence of the asymmetric C3-methyl group, precise analytical characterization is mandatory during its synthesis and downstream application.
Mass Fundamentals: Molecular Weight vs. Exact Mass
In drug development and metabolomics, distinguishing between average molecular weight and monoisotopic exact mass is a foundational requirement. These two metrics serve entirely different operational purposes.
Average Molecular Weight (MW): 137.138 g/mol
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Derivation : Calculated using the standard, abundance-weighted atomic weights of the elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999)[2].
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Causality & Application : This value accounts for the natural terrestrial distribution of isotopes (e.g., ~1.1% ¹³C). It is used exclusively for macroscopic bench chemistry—such as calculating reaction stoichiometry, determining molarity, and assessing bulk synthetic yields.
Monoisotopic Exact Mass: 137.047678 Da
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Derivation : Calculated using the precise mass of the most abundant, stable, ground-state isotope of each element (¹²C: 12.000000, ¹H: 1.007825, ¹⁴N: 14.003074, ¹⁶O: 15.994915)[3].
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Causality & Application : Mass spectrometers measure individual ions, not macroscopic averages. The monoisotopic exact mass is the critical target parameter for High-Resolution Mass Spectrometry (HRMS). To unambiguously confirm the C₇H₇NO₂ structure and rule out isobaric interferences (molecules with the same nominal mass but different elemental compositions), the measured mass must align with this exact theoretical mass within a strict tolerance (typically < 5 ppm).
Quantitative Data Presentation
The following table synthesizes the critical mass properties required for both synthetic scaling and high-resolution analytical verification.
Table 1: Physicochemical and Mass Properties of C₇H₇NO₂
| Property | Value | Analytical Significance |
| Molecular Formula | C₇H₇NO₂ | Core elemental composition |
| Average Molecular Weight | 137.138 g/mol | Bulk synthesis, stoichiometry, and yield calculation |
| Exact Monoisotopic Mass (Neutral) | 137.047678 Da | Theoretical baseline for HRMS |
| [M+H]⁺ Exact Mass | 138.054954 Da | Target ion for Positive Electrospray Ionization (ESI+) |
| Mass Defect | +0.047678 Da | Utilized in mass-defect filtering to isolate the target from matrix noise |
Experimental Protocol: HRMS Exact Mass Determination
To validate the exact mass of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde, researchers must employ a self-validating HRMS protocol. The following methodology utilizes a Quadrupole-Orbitrap LC-MS system, optimized specifically for pyrrole-2-carbaldehyde derivatives[4].
Step 1: Sample Preparation
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Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol (MeOH) to yield a 1 mg/mL stock solution.
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Dilute the stock solution to a final working concentration of 1 µg/mL using a 50:50 (v/v) mixture of MeOH and H₂O.
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Causality : Injecting high concentrations into an Orbitrap leads to detector saturation and "space-charge effects" (Coulombic repulsion between ions in the C-trap). This artificially shifts the measured mass and degrades mass accuracy. A 1 µg/mL concentration ensures the ion population remains strictly within the instrument's linear dynamic range.
Step 2: Chromatographic Separation (UHPLC)
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Column : Equip the system with a reverse-phase C18 column (e.g., 2.6 µm, 100 × 2.1 mm).
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Mobile Phases : Use H₂O with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B).
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Elution : Run a linear gradient from 10% B to 100% B over 6 minutes at a flow rate of 0.3 mL/min.
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Causality : The C18 stationary phase effectively retains the moderately polar pyrrole ring. The addition of 0.1% formic acid is a dual-purpose choice: it suppresses the ionization of residual silanol groups on the column (preventing peak tailing) and acts as an ion-pairing agent that provides abundant protons to drive the formation of [M+H]⁺ ions in the source.
Step 3: Mass Spectrometry Acquisition (Orbitrap)
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Source Settings : Operate the Heated Electrospray Ionization (HESI) probe in Positive Mode . Set the capillary temperature to 320 °C.
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Analyzer Settings : Set the Orbitrap resolving power to 120,000 (at m/z 200).
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Ion Control : Set the Automatic Gain Control (AGC) target to 1e6 ions with a maximum injection time of 100 ms.
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Causality : A resolution of 120,000 is required to resolve the isotopic fine structure, ensuring that the ¹³C isotopic peak is clearly differentiated from potential ¹⁵N or matrix interference peaks. The strict AGC target of 1e6 prevents overfilling the trap, guaranteeing that the measured mass of the [M+H]⁺ ion remains within < 2 ppm of the theoretical 138.054954 Da.
Visualizing the Analytical Workflow
Figure 1: UHPLC-HRMS workflow for exact mass determination of pyrrole-2,5-dicarbaldehydes.
References
- Chemsynthesis Database. "3-methyl-1H-pyrrole-2,5-dicarbaldehyde - Chemical Synthesis Database" (Molecular Weight Reference).
- National Center for Biotechnology Information (PubChem). "1-Methyl-1H-pyrrole-2,3-dicarbaldehyde | C7H7NO2 | CID 12400283" (Exact Mass Isomer Reference).
- BLD Pharm. "90935-74-3 | 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde" (CAS Registry and Compound Profiling).
- Journal of Agricultural and Food Chemistry (ACS Publications). "Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes" (Orbitrap LC-MS Methodology).
